molecular formula C22H17N3O2 B1139368 4-Nitro-1-trityl-1H-imidazole

4-Nitro-1-trityl-1H-imidazole

Cat. No.: B1139368
M. Wt: 355.4 g/mol
InChI Key: MUQGVERJAKANJN-UHFFFAOYSA-N
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Description

CDD3505 is used for elevating high density lipoprotein cholesterol (HDL) by inducing hepatic cytochrome P450IIIA (CYP3A) activity.

Scientific Research Applications

  • Treatment of Human African Trypanosomiasis : 1-Aryl-4-nitro-1H-imidazoles, including compounds similar to 4-Nitro-1-trityl-1H-imidazole, have shown potential as treatments for human African trypanosomiasis. These compounds demonstrate curative effects in mouse models of both acute and chronic African trypanosomiasis, with a focus on in vivo active molecules (Trunz et al., 2011).

  • Applications in Nitrogen-rich Gas Generators : Imidazole-based molecules, including variants of this compound, have been prepared for potential applications in nitrogen-rich gas generators. The energetic salts of these compounds have been studied for their physicochemical properties and their potential in energetic materials (Srinivas, Ghule, & Muralidharan, 2014).

  • Photochemical Rearrangement Studies : The photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, related to this compound, has been studied, revealing insights into the photorearrangement of these compounds in water-containing solutions (Pfoertner & Daly, 1987).

  • Inhibition of Aldehyde Dehydrogenase : 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), a related compound, is known for its strong inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This study focuses on the synthesis and structural assignment of nitrefazole and its isomers (Klink, Pachler, & Gottschlich, 1985).

  • Synthesis of Biginelli-type Compounds : A nano ionic liquid derived from 1-Methyl-3-nitro-1H-imidazol-3-ium has been used to catalyze the synthesis of Biginelli-type compounds, showcasing the application of imidazole-based ionic liquids in organic synthesis (Khazaei et al., 2016).

  • Antitrypanosomal Agents : Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, structurally similar to this compound, have been characterized for their antitrypanosomal and antileishmanial activities, demonstrating significant potential as antitrypanosomal agents (Papadopoulou et al., 2012).

Mechanism of Action

Target of Action

The primary target of CDD3505 is the hepatic cytochrome P450IIIA . This enzyme plays a crucial role in the metabolism of various substances, including drugs and endogenous compounds.

Mode of Action

CDD3505 acts as an inducer of the hepatic cytochrome P450IIIA . It enhances the activity of this enzyme, leading to changes in the metabolism of certain substances within the body.

Biochemical Pathways

The induction of hepatic cytochrome P450IIIA by CDD3505 affects the metabolic pathways involving this enzyme

Pharmacokinetics

It is soluble in dimethyl sulfoxide (dmso) , which suggests that it may have good bioavailability.

Result of Action

The induction of hepatic cytochrome P450IIIA by CDD3505 leads to a significant increase in the levels of high-density lipoprotein cholesterol (HDL) . HDL is often referred to as ‘good cholesterol’ because it carries cholesterol from other parts of your body back to your liver, where it is removed from your body.

Future Directions

Imidazole and its derivatives, including 4-Nitro-1-trityl-1H-imidazole, continue to be a rich source of chemical diversity and have become an important synthon in the development of new drugs . Future research will likely focus on the discovery of novel imidazole compounds with improved pharmacological activities and better ADME profiles .

Properties

IUPAC Name

4-nitro-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQGVERJAKANJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-nitroimidazole (7.28, g, 64.4 mmol) in 60 mL of dry DMF at 0° C. was added triethylamine (9.87 mL, 70.8 mmol), then chlorotriphenylmethane (17.95 g, 64.4. mmol). After 5 minutes, the solution was warmed to room temperature. After 30 minutes, the reaction mixture was poured over ice, filtered, and washed with ice water. The resulting product was dried in vacuo next to P205 to provide the titled product as a white powder (22.29 g, 97% yield) which was sufficiently pure for use in the next step.
Quantity
64.4 mmol
Type
reactant
Reaction Step One
Quantity
9.87 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
17.95 g
Type
reactant
Reaction Step Two
Yield
97%

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